molecular formula C11H12BrNO B1442977 4-Bromo-2-butoxybenzonitrile CAS No. 959632-64-5

4-Bromo-2-butoxybenzonitrile

Cat. No. B1442977
CAS RN: 959632-64-5
M. Wt: 254.12 g/mol
InChI Key: SIUKZGCFMRQWLO-UHFFFAOYSA-N
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Description

4-Bromo-2-butoxybenzonitrile is a chemical compound with the CAS Number: 959632-64-5. It has a molecular weight of 254.13 and its IUPAC name is 4-bromo-2-butoxybenzonitrile .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-butoxybenzonitrile is 1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-butoxybenzonitrile: is a versatile compound in organic synthesis. It can act as a precursor for the synthesis of various organic molecules. Its bromine atom is a good leaving group, which makes it useful in nucleophilic substitution reactions to introduce butoxy groups into other molecules. This can be particularly useful in the synthesis of larger, more complex molecules for pharmaceuticals or materials science .

Nonlinear Optical Materials

Research has indicated that related bromo-benzonitrile derivatives exhibit promising characteristics as organic nonlinear optical (NLO) materials . These materials are crucial for developing optical devices like modulators and switches. The electron-withdrawing nitrile group and the electron-donating butoxy group may contribute to the NLO properties by affecting the electron distribution within the molecule.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-butoxybenzonitrile could be used as an intermediate in the synthesis of various drugs. The presence of both bromo and butoxy groups allows for subsequent functionalization, which is a common requirement in drug development processes to create compounds with desired biological activity .

Material Science

This compound may find applications in material science, particularly in the development of new polymers or coatings. Its ability to undergo polymerization reactions could lead to materials with unique properties such as enhanced durability or specific interaction with light .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-butoxybenzonitrile could serve as a standard or reagent in various chemical analyses. Its distinct spectral properties might allow it to be used in spectroscopic methods for the identification or quantification of substances .

Agricultural Chemistry

While direct applications in agricultural chemistry are not readily apparent, the compound’s potential as a synthetic intermediate could lead to the development of new agrochemicals. Its structural features might be exploited to create compounds that interact with specific biological targets in plants or pests .

Environmental Science

In environmental science, derivatives of benzonitrile, including brominated versions, can be important for studying the behavior of organic pollutants4-Bromo-2-butoxybenzonitrile might be used in research related to the environmental fate of brominated organic compounds, which are of concern due to their persistence and potential toxicity .

Surface Passivation in Solar Cells

A related compound, 4-bromo-benzonitrile, has been used for surface passivation in perovskite solar cells to enhance their performance . By extension, 4-Bromo-2-butoxybenzonitrile could be investigated for similar applications, where its butoxy group might offer additional benefits in terms of solubility and processability.

Safety And Hazards

The safety information for 4-Bromo-2-butoxybenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-2-butoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUKZGCFMRQWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-butoxybenzonitrile

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-hydroxy-benzonitrile (0.89 g, 4.45 mmol) in THF (50 mL) and 1-butanol (2.0 mL) is slowly added to NaH (0.356 g, 8.90 mmol). The mixture is stirred at room temperature for one hour and quenched with water (10 mL). The mixture is concentrated, and the residue is extracted with ethyl acetate (20 mL×2). The combined organic layers are dried over sodium sulfate and concentrated to provide 4-bromo-2-butoxy-benzonitrile (0.65 g, 57%). 1H NMR (400 MHz, CDCl3): δ 7.37-7.34 (d, 1H), 7.11-7.08 (d, 1H), 7.08 (s, 1H), 4.04-4.01 (t, 2H), 1.80 (tt, 2H), 1.50 (tt, 2H), 0.95 (t, 3H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
0.356 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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